molecular formula C15H23NO5S B1342902 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate CAS No. 193475-82-0

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate

Cat. No.: B1342902
CAS No.: 193475-82-0
M. Wt: 329.4 g/mol
InChI Key: LHPTXGAYGSHWTC-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to an ethyl chain and a 4-methylbenzenesulfonate moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound were not found in the search results, the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in dipeptide synthesis suggests potential applications in peptide and protein chemistry .

Biochemical Analysis

Biochemical Properties

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, enhancing amide formation without the addition of a base . This interaction is crucial for peptide synthesis, where the compound acts as a coupling reagent, facilitating the formation of peptide bonds.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance amide formation in amino acid ionic liquids, which can impact protein synthesis and other cellular processes . Additionally, its interaction with various biomolecules can lead to changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating enzyme inhibition or activation. For example, it enhances amide formation in amino acid ionic liquids by acting as a coupling reagent . This interaction leads to changes in gene expression and protein synthesis, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. The compound has been shown to maintain its stability under specific conditions, such as inert atmospheres and low temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance amide formation and protein synthesis without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, its role in enhancing amide formation in amino acid ionic liquids indicates its involvement in peptide synthesis pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect its overall activity and function, impacting cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate typically involves the reaction of tert-butoxycarbonyl chloride with an aminoethyl compound in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate primarily involves the protection of amine groups. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of amines. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected at different stages .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-10-16(5)14(17)21-15(2,3)4/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPTXGAYGSHWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 112a (9.0 g, 51 mmol), and Et3N (18.6 mL, 51 mmol) in DCM (100 mL) was added TsCl (9.77 g, 51 mmol). The mixture was stirred at rt for 4 h and concentrated. The residue was diluted with EA, washed with water. The organic layer was dried and concentrated to give 2-(tert-butoxycarbonyl(methyl)amino)ethyl 4-methylbenzenesulfonate 112b (10.0 g, 61%) as light yellow oil. ESI-LCMS: m/z=230.0
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9.77 g
Type
reactant
Reaction Step Two

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